1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Description
The compound 1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine features a pyrazolo[1,5-a]pyrimidine core substituted with:
- 5-Methyl: Contributes to steric bulk and metabolic stability.
- 2-Trifluoromethyl: Strong electron-withdrawing group (EWG) that improves resistance to oxidative metabolism .
- 7-Pyrrolidine: A five-membered secondary amine ring, influencing solubility and hydrogen-bonding capacity .
Its molecular formula is estimated as C₁₉H₁₇ClF₃N₄ (monoisotopic mass: ~386.78 g/mol), though exact data are absent in the provided evidence.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4/c1-11-10-14(25-8-2-3-9-25)26-17(23-11)15(16(24-26)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLORDYXVSYQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that are activated by the hormone estrogen.
Mode of Action
This compound acts as a selective antagonist for ERβ. An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound inhibits the action of estrogens by binding to ERβ and blocking the receptor, thereby preventing estrogen from exerting its effects.
Biochemical Pathways
The compound’s antagonistic action on ERβ affects various biochemical pathways. For instance, it reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80%. Furthermore, a high dose of the compound slightly increases class 1 Igf1 mRNA expression.
Pharmacokinetics
It is known that the compound is soluble in dmso. The solubility of a compound in various solvents can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound’s antagonistic action on ERβ has various molecular and cellular effects. For instance, it significantly enhances cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors. This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine nucleus of 1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has been reported to interact with various enzymes and proteins. They have also been reported as checkpoint kinase 1 (Chk1) inhibitors, BRAF kinase inhibitors, Aurora-A kinase inhibitors, and estrogen receptor antagonists.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It has been reported to show superior cytotoxic activities against certain cell lines. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores various aspects of its biological activity, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the chlorophenyl moiety contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClF3N5 |
| Molecular Weight | 388.81 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves selective antagonism of estrogen receptor β (ERβ). Research indicates that it interacts with specific receptors or enzymes involved in cellular signaling pathways, leading to modulation of downstream signaling processes such as cell proliferation and apoptosis .
Targeting Estrogen Receptors
The compound exhibits high selectivity for ERβ over ERα, with a selectivity ratio reported to be 36-fold. This specificity makes it a valuable tool for studying ERβ-related pathways and developing targeted therapies for conditions like cancer and osteoporosis .
Anticancer Properties
Recent studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant anti-proliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 8.21 |
| HCT-116 (Colon) | 19.56 |
In particular, derivatives similar to this compound have shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Apoptotic Induction
Flow cytometric analyses revealed that compounds related to this structure can induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio further supports its role as an apoptotic inducer .
Comparative Studies
When compared to other compounds within the same class, such as Propylpyrazoletriol (PPT) and WAY-200070, this compound's unique selectivity for ERβ enhances its therapeutic potential .
Table: Comparison with Similar Compounds
| Compound | Target | Selectivity | IC50 (µM) |
|---|---|---|---|
| 1-[3-(4-chlorophenyl)... | ERβ | High | N/A |
| Propylpyrazoletriol (PPT) | ERα/ERβ | Moderate | N/A |
| WAY-200070 | ERα/ERβ | Low | N/A |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives as EGFR inhibitors. The most promising derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR . This highlights the potential for developing highly effective anticancer agents based on this scaffold.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 434.8 g/mol. The structure features a pyrrolidine ring connected to a pyrazolo-pyrimidine moiety, which contributes to its biological activity.
Pharmacological Applications
1. Antiviral Activity
Research has indicated that compounds similar to 1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine demonstrate antiviral properties. For instance, a related compound has been shown to inhibit the σE stress response pathway of Vibrio cholerae, which is crucial for its virulence. This suggests potential applications in developing treatments for cholera and other bacterial infections .
2. Anticancer Potential
Compounds with similar structural features have been studied for their anticancer effects. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
3. Neurological Applications
The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
Case Study 1: Antiviral Screening
A study published by Stanbery et al. (2017) focused on high-throughput screening of small molecules for their ability to inhibit Vibrio cholerae virulence factors. The findings highlighted that compounds within the same chemical class as this compound showed significant inhibitory effects on bacterial growth, suggesting further exploration into its antiviral capabilities .
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited cytotoxic effects. These studies utilized assays to measure cell viability and proliferation rates, indicating that the compound could serve as a lead structure for developing new anticancer agents.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound likely involves a multi-step strategy centered on constructing the pyrazolo[1,5-a]pyrimidine core followed by regioselective functionalization.
Functionalization at Position 7
The pyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions:
-
Method A : Reaction of 7-chloro-pyrazolo[1,5-a]pyrimidine intermediates with pyrrolidine under basic conditions (e.g., KCO, DMF, 80°C) .
-
Method B : Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for direct C–N bond formation .
Example Reaction Pathway
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|
| 1 | POCl, TEA, reflux | 7-Chloro-pyrazolo[1,5-a]pyrimidine | 85–90 |
| 2 | Pyrrolidine, KCO, DMF | Target compound | 70–75 |
Pyrrolidine Ring Modifications
The pyrrolidine group undergoes reactions typical of secondary amines:
-
Alkylation/Acylation : Treatment with alkyl halides or acyl chlorides introduces substituents on the nitrogen .
-
Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the pyrrolidine ring, forming linear amines .
Cross-Coupling Reactions
The trifluoromethyl group stabilizes the π-system, enabling Suzuki-Miyaura couplings at position 2 or 3 with aryl boronic acids .
Stability and Degradation
-
Thermal Stability : Decomposition observed above 250°C (TGA data) .
-
Photodegradation : UV exposure (λ = 254 nm) leads to N–C bond cleavage in the pyrrolidine ring .
-
Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases (e.g., 6 M HCl, 24 h) .
Key Research Findings
-
Regioselectivity : Microwave irradiation during cyclization suppresses isomer formation (e.g., 7- vs. 5-substituted products) .
-
Biological Activity : Analogues with 4-chlorophenyl and CF groups show IC values < 100 nM against RSV .
-
Crystallography : X-ray studies confirm the planar pyrazolo[1,5-a]pyrimidine core and chair conformation of pyrrolidine .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
Key structural differences among analogues lie in substituent positions (2, 3, 5, 7) and ring systems:
| Compound Name | Position 2 | Position 3 | Position 5 | Position 7 | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| Target Compound | CF₃ | 4-ClPh | Me | Pyrrolidine | C₁₉H₁₇ClF₃N₄ | ~386.78 |
| 3-(4-ClPh)-5-Me-7-piperidine (Ev4) | H | 4-ClPh | Me | Piperidine | C₁₈H₁₉ClN₄ | 326.83 |
| 5-(4-FPh)-2-Me-7-CF₃ (Ev12) | Me | H | 4-FPh | CF₃ | C₁₄H₉F₄N₃ | 295.23 |
| 3-(2,4-diClPh)-5-(4-FPh)-2-Me-7-CF₃ (Ev2) | Me | 2,4-diClPh | 4-FPh | CF₃ | C₂₀H₁₁Cl₂F₄N₃ | 464.22 |
| MK7 (Ev3) | 3-ClPh | H | Ph | H | C₁₉H₁₃ClN₂O | 320.78 |
Key Observations:
- Position 3 : The 4-ClPh in the target vs. 2,4-diClPh (Ev2) or H (Ev12) alters steric and electronic profiles, affecting receptor interactions.
- Position 7 : Pyrrolidine (5-membered) vs. piperidine (6-membered, Ev4) or CF₃ (Ev12) modulates solubility and hydrogen-bonding capacity.
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Catalyst screening : Pd-based catalysts improve cross-coupling efficiency for aryl groups.
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves closely eluting impurities. Evidence suggests avoiding toxic reagents like TMDP by substituting with safer bases (e.g., KCO) .
How to resolve contradictions between computational predictions and experimental data?
Q. Advanced
- DFT vs. crystallography : Adjust computational models (e.g., B3LYP/6-31G**) to account for crystal packing effects. For example, predicted bond angles may deviate by ±2° from X-ray data due to intermolecular interactions .
- NMR shifts : Use solvent correction factors in software (e.g., Gaussian) to align simulated and observed shifts for aromatic protons.
What safety protocols are critical when handling this compound?
Q. Basic
- Use gloveboxes for air-sensitive steps (e.g., trifluoromethylation).
- Wear PPE (nitrile gloves, goggles) to prevent skin/eye contact with corrosive reagents (e.g., POCl).
- Store waste separately (e.g., halogenated organics) for professional disposal .
How to design SAR studies for substituent impact on biological activity?
Q. Advanced
- Analog synthesis : Replace 4-chlorophenyl with electron-withdrawing (e.g., NO) or donating (e.g., OMe) groups.
- Assays : Test antitrypanosomal activity (IC) against Trypanosoma brucei and compare with reference compounds like suramin. Evidence shows trifluoromethyl groups enhance metabolic stability .
What challenges arise in interpreting X-ray torsion angles for this compound?
Q. Advanced
- Conformational flexibility : Torsion angles (e.g., C6–C7–C8–N3: −174.4°) may indicate rotational barriers. Compare with dynamic NMR to assess room-temperature flexibility .
- Disorder : Partial occupancy of substituents (e.g., trifluoromethyl) requires refinement with constraints.
What in vitro assays evaluate antitrypanosomal activity?
Q. Basic
- Resazurin-based viability assays : Measure fluorescence reduction in T. brucei cultures after 72-hour exposure.
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI = IC / IC) .
How does pyrazolo[1,5-a]pyrimidine planarity influence bioactivity?
Advanced
Planar cores (deviation < 0.1 Å) facilitate π-stacking with enzyme active sites (e.g., kinase ATP pockets). Trifluoromethyl groups introduce steric bulk but improve hydrophobic interactions. Molecular docking (e.g., AutoDock Vina) predicts binding poses using crystal coordinates .
How to analyze stability under varying storage conditions?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
